molecular formula C23H22N2O B11421461 1H-1,3-Benzimidazole, 1-[(2,5-dimethylphenyl)methyl]-2-(phenoxymethyl)-

1H-1,3-Benzimidazole, 1-[(2,5-dimethylphenyl)methyl]-2-(phenoxymethyl)-

Cat. No.: B11421461
M. Wt: 342.4 g/mol
InChI Key: RRFREFAAMLNMBS-UHFFFAOYSA-N
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Description

1-[(2,5-DIMETHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with phenoxymethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-[(3,5-dimethylphenyl)methoxy]-2-phenyl-1H-1,3-benzodiazole
  • 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives

Comparison: 1-[(2,5-DIMETHYLPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C23H22N2O/c1-17-12-13-18(2)19(14-17)15-25-22-11-7-6-10-21(22)24-23(25)16-26-20-8-4-3-5-9-20/h3-14H,15-16H2,1-2H3

InChI Key

RRFREFAAMLNMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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